molecular formula C9H18Cl2N2O B1525391 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1306604-85-2

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B1525391
M. Wt: 241.16 g/mol
InChI Key: PLSAVRUPPUYPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride” is a chemical compound with the molecular formula C9H18Cl2N2O . It has a molecular weight of 241.16 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride” consists of a cyclopropyl group, a piperazine ring, and an ethanone group . The exact 3D structure would require more detailed analysis such as NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Synthesis and Characterization

  • A study by Rajkumar et al. (2014) discusses the synthesis of 1-cyclopropyl piperazine derivatives and their spectral characterization, showcasing their application in developing new compounds with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Photochemical Properties

  • Mella, Fasani, and Albini (2001) explored the photochemistry of ciprofloxacin, a compound structurally related to 1-cyclopropyl piperazine, under various conditions, providing insights into the photochemical behavior of similar compounds (Mella, Fasani, & Albini, 2001).

Antimicrobial Studies

  • A research by Mallikarjuna, Padmashali, and Sandeep (2014) on cyclopropyl piperazine derivatives indicated significant antimicrobial properties, suggesting the potential of 1-cyclopropyl piperazine in developing new antimicrobial agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antidepressant Applications

  • A study on Lu AA21004, a novel antidepressant structurally similar to 1-cyclopropyl piperazine, by Hvenegaard et al. (2012) provides insights into its metabolism and potential application in treating major depressive disorders (Hvenegaard et al., 2012).

Anticancer Studies

  • Research conducted by Yurttaş et al. (2014) on triazine derivatives bearing a piperazine amide moiety, similar to 1-cyclopropyl piperazine, showed promising anticancer activities, particularly against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Crystal and Molecular Structure Analysis

  • The work by Dung et al. (1987) on 1,4-bis-cyclopropylmethyl piperazine, a compound related to 1-cyclopropyl piperazine, provides detailed crystal and molecular structure analysis, which is essential for understanding the chemical properties of such compounds (Dung, Viossat, Sevricourt, & Robba, 1987).

properties

IUPAC Name

1-cyclopropyl-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8,10H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSAVRUPPUYPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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